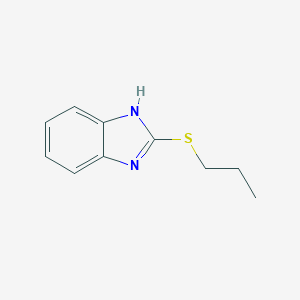

1H-benzimidazol-2-yl propyl sulfide

Overview

Description

1H-benzimidazol-2-yl propyl sulfide is a chemical compound that belongs to the class of benzimidazoles . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound consisting of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The molecular formula of this compound is C10H12N2S . The molecular weight is 192.28g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) .

Scientific Research Applications

Antioxidant and Enzymatic Inhibition Properties : Benzimidazole derivatives, including those related to 1H-benzimidazol-2-yl propyl sulfide, have been synthesized and tested for antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These properties indicate potential applications in pharmaceuticals and therapeutic treatments (Taj et al., 2020).

Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives have been synthesized using different methods and catalysts, demonstrating their versatility in chemical synthesis. This is crucial for exploring novel compounds with potential applications in medicine and industry (Iravani et al., 2011); (Ahmadi-Ana et al., 2012).

Structural Studies and Molecular Interactions : The study of weak sulfur interactions and hydrogen bonds in compounds related to this compound can offer insights into their structural conformations, which is vital for drug design and materials science (Esparza-Ruiz et al., 2007).

DNA Binding and Cytotoxicity Studies : Certain benzimidazole-based compounds have shown DNA binding capabilities and cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs (Paul et al., 2015); (Karpińka et al., 2011).

Application in Anti-Helicobacter Pylori Agents : Benzimidazole derivatives have been explored for their antibacterial properties, specifically against Helicobacter pylori, indicating their potential use in treating bacterial infections (Kühler et al., 2002).

Solid-State Behavior and Chiroptical Properties : The study of 2-Propyl-1H-benzimidazole, a related compound, in its solid state reveals interesting chiroptical properties, which are significant for materials science and the study of chirality (Quesada‐Moreno et al., 2017).

Corrosion Inhibition : Benzimidazole motifs, including structures similar to this compound, have been studied for their potential as corrosion inhibitors for metals, a valuable application in industrial processes (Cruz et al., 2005).

Crystal Engineering : The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, relevant in materials science and pharmaceutical formulation (Matthews et al., 2003).

Mechanism of Action

Target of Action

2-Propylsulfanyl-1H-Benzimidazole, also known as 2-(propylsulfanyl)-1H-1,3-benzodiazole or 1H-benzimidazol-2-yl propyl sulfide, is a type of 2-substituted benzimidazole . Benzimidazoles have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazoles, in general, are known to inhibit tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the target organism, diminishing its energy production and leading to immobilization .

Biochemical Pathways

Benzimidazoles are known to interfere with the functioning of essential molecules due to their skeletal resemblance with naturally occurring nucleotides . This interference can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities .

Result of Action

Benzimidazoles are known to cause degenerative alterations in the cells of the target organism, leading to a decrease in energy production and immobilization .

Action Environment

This will aid in the design of more selective, potent, and multi-target anticancer compounds based on the 2-substituted benzimidazole scaffold .

properties

IUPAC Name |

2-propylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWEMKADONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)

![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)

![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)

![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)